Cas no 371765-41-2 (5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid)
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid
- 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
- AKOS BRN-1119
-
- MDL: MFCD08701755
- Inchi: 1S/C10H13BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,12-13H,1-2,4,6H2
- InChI Key: JJWLFSUJMPKCKA-UHFFFAOYSA-N
- SMILES: OB(C1=CC=CC2=C1CCCC2)O
Computed Properties
- Exact Mass: 176.10100
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 40.46000
- LogP: 0.24520
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219006382-1g |
(5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid |
371765-41-2 | 97% | 1g |
$567.00 | 2023-09-02 | |
| Matrix Scientific | 069866-1g |
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid, 97% |
371765-41-2 | 97% | 1g |
$525.00 | 2023-09-10 | |
| Matrix Scientific | 069866-5g |
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid, 97% |
371765-41-2 | 97% | 5g |
$1280.00 | 2023-09-10 | |
| Chemenu | CM134425-1g |
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid |
371765-41-2 | 97% | 1g |
$385 | 2023-01-09 | |
| TRC | T796673-25mg |
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid |
371765-41-2 | 25mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T796673-50mg |
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid |
371765-41-2 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T796673-250mg |
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid |
371765-41-2 | 250mg |
$ 340.00 | 2022-06-02 | ||
| abcr | AB271906-250mg |
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid, 98%; . |
371765-41-2 | 98% | 250mg |
€297.00 | 2025-03-19 | |
| abcr | AB271906-1g |
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid, 98%; . |
371765-41-2 | 98% | 1g |
€637.00 | 2025-03-19 | |
| abcr | AB271906-250 mg |
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid, 98%; . |
371765-41-2 | 98% | 250mg |
€297.00 | 2023-04-26 |
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid Suppliers
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid: A Comprehensive Overview
The compound 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid (CAS No. 371765-41-2) is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of boronic acids, which are widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The structure of this molecule consists of a tetrahydronaphthalene ring system substituted with a boronic acid group at the 1-position. The tetrahydronaphthalene moiety imparts unique electronic and steric properties to the molecule, making it highly versatile for various applications.
Recent advancements in synthetic chemistry have highlighted the importance of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid in constructing complex organic frameworks. Researchers have employed this compound as a key intermediate in the synthesis of biologically active molecules and advanced materials. For instance, studies published in 2023 have demonstrated its utility in the construction of heterocyclic compounds with potential applications in drug discovery. The ability of this boronic acid to undergo efficient cross-coupling reactions has made it a valuable reagent in modern organic synthesis.
The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid typically involves a combination of catalytic hydrogenation and boronate esterification techniques. Recent optimizations in these processes have led to higher yields and improved purity levels. For example, a study published in *Journal of Organic Chemistry* described a novel method for synthesizing this compound using palladium-catalyzed coupling reactions under mild conditions. This approach not only enhances the efficiency of the synthesis but also minimizes environmental impact by reducing solvent usage.
In terms of applications, 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid has found extensive use in the development of functional materials. Its ability to participate in cross-coupling reactions has enabled the creation of advanced polymers and nanoparticles with tailored properties. For instance, researchers have utilized this compound to synthesize conducting polymers for use in flexible electronics and energy storage devices. The integration of this boronic acid into such systems has significantly improved their performance and stability.
Moreover, 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid has been explored for its potential in medicinal chemistry. Its unique structure allows for the formation of bioactive molecules with complex architectures. A recent study published in *Nature Communications* reported the use of this compound as a building block for synthesizing small-molecule inhibitors targeting specific protein kinases involved in cancer progression. The results demonstrated promising anti-tumor activity in preclinical models.
The demand for 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid continues to grow due to its versatility and wide-ranging applications across multiple disciplines. As research progresses, new synthetic methods and innovative applications are expected to emerge further solidifying its role as an essential reagent in contemporary chemical research.
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